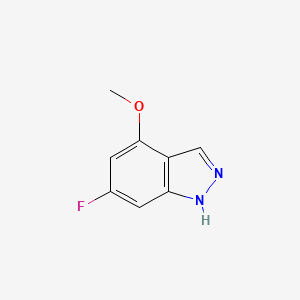

6-Fluoro-4-methoxy-1H-indazole

Beschreibung

Historical Context and Significance of the Indazole Scaffold in Medicinal Chemistry

The journey of indazole derivatives in pharmaceuticals has been marked by significant milestones, with compounds being developed for a wide array of biological targets. The structural versatility of the indazole ring allows for diverse substitutions, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. nih.govpnrjournal.com This has cemented the indazole scaffold as a cornerstone in the design of modern therapeutic agents. pnrjournal.com The development and successful marketing of indazole-containing drugs, such as the antiemetic Granisetron and the kinase inhibitors Axitinib and Pazopanib, underscore the scaffold's therapeutic relevance and have spurred further investigation into its chemical space. nih.govpnrjournal.com

Overview of Indazole Tautomerism and its Implications for 1H-Indazole Form in Research

A key chemical feature of the indazole ring system is its capacity to exist in different tautomeric forms, primarily the 1H-indazole and 2H-indazole isomers. nih.gov Tautomers are structural isomers that readily interconvert, and their relative stability can be influenced by various factors, including substitution patterns and the surrounding chemical environment. nih.gov

In the majority of cases, the 1H-indazole tautomer is the more thermodynamically stable and, therefore, the predominant form. nih.gov This stability has significant implications for research and drug design, as the specific tautomeric form of a molecule can dictate its three-dimensional shape, hydrogen bonding capabilities, and ultimately, its interaction with biological targets. nih.govbohrium.com Consequently, controlling and understanding the tautomeric preference is a critical aspect of synthesizing and studying indazole-based compounds for specific biological applications. Research efforts often focus on synthetic routes that selectively yield the desired 1H-indazole isomer.

Research Landscape of Fluorinated and Methoxylated Indazoles

The strategic placement of fluorine atoms and methoxy (B1213986) groups onto the indazole scaffold is a common practice in medicinal chemistry to fine-tune the molecule's properties. The specific compound, 6-fluoro-4-methoxy-1H-indazole, combines these two important functional groups.

The introduction of fluorine into drug candidates is a widely used strategy to enhance a molecule's pharmacological profile. nih.gov Fluorine's high electronegativity and small size can influence a molecule's metabolic stability, lipophilicity, basicity, and binding affinity to target proteins. nih.govresearchgate.netacs.orgbldpharm.com Blocking sites of metabolism with fluorine can increase a drug's half-life, while its ability to form unique non-bonding interactions can improve potency. nih.gov The research landscape is rich with examples of fluorinated indazoles designed to leverage these beneficial properties. nih.govsigmaaldrich.com

Similarly, the methoxy group (–OCH₃) can significantly impact a compound's properties. It can alter solubility, and its hydrogen bond accepting capability can be crucial for binding to biological targets. The position of the methoxy group can influence how the molecule fits into a protein's binding pocket. For instance, research on a G protein-coupled receptor kinase 2 (GRK2) inhibitor revealed that a methoxy group on an indazole derivative packed deeply into a hydrophobic pocket of the enzyme. nih.gov

While extensive literature dedicated solely to this compound is limited, the research landscape is active with studies on its isomers and closely related derivatives. The existence of synthetic intermediates such as this compound-3-carbaldehyde indicates its use as a building block for more complex molecules. biosynth.com Furthermore, its isomers, such as 4-fluoro-6-methoxy-1H-indazole, are commercially available and utilized in research. nih.gov

Below is a table of related fluorinated and methoxylated indazole derivatives that illustrates the active research in this area.

| Compound Name | CAS Number | Key Research Finding |

| 4-Fluoro-6-methoxy-1H-indazole | 887569-13-3 | A commercially available isomer used as a reference standard in pharmaceutical testing. nih.gov |

| 6-Fluoro-4-hydroxy(1H)indazole | 885521-10-8 | A synthetic precursor to the target compound. fluoromart.com |

| This compound-3-carbaldehyde | 885521-07-3 | A derivative indicating the use of the this compound core in further chemical synthesis. biosynth.com |

| Methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | Not Available | Synthesized and characterized via NMR and HRMS, demonstrating a method for creating substituted 6-fluoroindazoles. sigmaaldrich.com |

| 6-Bromo-4-fluoro-1H-indazole | 885520-23-0 | A related halogenated indazole used as a building block in medicinal chemistry. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-fluoro-4-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c1-12-8-3-5(9)2-7-6(8)4-10-11-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCNOKLYDDTYFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646516 | |

| Record name | 6-Fluoro-4-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-57-6 | |

| Record name | 6-Fluoro-4-methoxy-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-4-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Fluoro 4 Methoxy 1h Indazole and Its Derivatives

General Strategies for 1H-Indazole Core Construction

The formation of the 1H-indazole scaffold is a cornerstone of synthesizing a vast array of biologically active molecules. nih.gov Various synthetic routes have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed methods.

Classical methods for indazole synthesis have been known for over a century and are still widely used. byjus.com These reactions often involve the cyclization of ortho-substituted phenylhydrazines or related precursors.

Fischer Indole (B1671886) Synthesis Analogy: While the Fischer indole synthesis directly produces indoles from arylhydrazones and aldehydes or ketones under acidic conditions, analogous principles can be applied to create the indazole core. byjus.comtcichemicals.comthermofisher.comwikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia. wikipedia.orgjk-sci.com The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the reaction's success. tcichemicals.comwikipedia.org

Cadogan Cyclization: This method involves the reductive cyclization of o-nitroaryl compounds, often using phosphites or phosphines as the reducing agent. organic-chemistry.orgnih.govniscpr.res.inacs.org The reaction is believed to proceed through a nitrene intermediate generated by the deoxygenation of the nitro group. nih.govniscpr.res.in While traditionally requiring harsh conditions like high temperatures, milder, one-pot versions have been developed. organic-chemistry.orgacs.org For instance, the condensation of an o-nitrobenzaldehyde with an amine followed by reductive cyclization with tri-n-butylphosphine can yield 2H-indazoles under relatively mild conditions (80 °C). organic-chemistry.org

Davis-Beirut Reaction: This reaction provides a versatile route to 2H-indazoles and indazolones from o-nitrobenzaldehydes or related starting materials. wikipedia.orgnih.gov It is a robust method that can proceed under both acidic and basic conditions and utilizes inexpensive starting materials without the need for toxic metals. wikipedia.orgnih.gov The reaction can be leveraged to create a variety of substituted indazoles, which can then be converted to the corresponding 1H-indazole tautomers. wikipedia.org

| Method | Typical Starting Materials | Key Reagents/Conditions | Primary Product | Reference |

|---|---|---|---|---|

| Fischer Indole Synthesis (Analogy) | Arylhydrazones (from arylhydrazines and carbonyls) | Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂) | 1H-Indazoles | byjus.comwikipedia.org |

| Cadogan Cyclization | ortho-Imino-nitrobenzenes | Trialkyl phosphites or phosphines (e.g., P(OEt)₃, P(n-Bu)₃), often at elevated temperatures | 1H- or 2H-Indazoles | organic-chemistry.orgnih.govniscpr.res.in |

| Davis-Beirut Reaction | ortho-Nitrobenzaldehydes and amines | Base (e.g., KOH) or acid | 2H-Indazoles/Indazolones | wikipedia.orgnih.govnih.gov |

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of indazoles, offering high efficiency and functional group tolerance. mdpi.comnih.gov These methods often involve the direct functionalization of C-H bonds, providing an atom-economical route to the indazole core. mdpi.comresearchgate.net

Rhodium-Catalyzed Reactions: Rhodium catalysts, particularly those based on the [Cp*Rh(III)] motif, are highly effective in promoting the C-H activation and annulation of various substrates to form indazoles. nih.govacs.org For example, the reaction of azobenzenes with aldehydes in the presence of a rhodium(III) catalyst can produce N-aryl-2H-indazoles through a formal [4+1] annulation. acs.org Similarly, the coupling of imidate esters with nitrosobenzenes, catalyzed by rhodium and copper, yields 1H-indazoles. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for various cross-coupling and cyclization reactions leading to indazoles. A palladium-catalyzed strategy analogous to the Buchwald modification of the Fischer indole synthesis allows for the coupling of aryl bromides with hydrazones to form N-arylhydrazones in situ, which then cyclize to indoles. wikipedia.org Palladium-catalyzed oxidative benzannulation of pyrazoles with internal alkynes is another effective method for constructing the 1H-indazole skeleton. nih.gov

Other Metals (Co, Fe, Re): Other transition metals have also been employed. Cobalt(III) catalysts can mediate the C-H bond functionalization of azobenzenes with aldehydes. nih.gov Iron-mediated C-H amination of hydrazones and Rhenium-catalyzed [4+1] annulation of azobenzenes with aldehydes also provide routes to the indazole core. researchgate.net

| Catalyst System | Reactants | Reaction Type | Reference |

|---|---|---|---|

| [CpRhCl₂]₂ / AgSbF₆ | Azobenzene + Aldehyde | [4+1] Annulation | acs.org |

| Pd(OAc)₂ / P(tBu)₃·HBF₄ | 4-Bromopyrazole + Alkyne | Oxidative Benzannulation | nih.gov |

| [CpCo(C₆H₆)][B(C₆F₅)₄]₂ | Azobenzene + Aldehyde | C-H Functionalization/Cyclization | nih.gov |

| Rh(III) / Cu(II) | Imidate Ester + Nitrosobenzene | C-H Activation/C-N/N-N Coupling | nih.gov |

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings, including the pyrazole (B372694) ring of the indazole system. ijrpc.com This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. ijrpc.com

In the context of indazole synthesis, a common strategy involves the reaction of an in situ generated benzyne (B1209423) (the dipolarophile) with a diazo compound (the 1,3-dipole). organic-chemistry.org The initially formed 3H-indazole adduct often rearranges to the more stable 1H-indazole. acs.org This method is highly convergent and allows for rapid access to substituted indazoles under mild conditions. acs.org For instance, reacting o-(trimethylsilyl)aryl triflates with diazo compounds in the presence of a fluoride (B91410) source like CsF generates the benzyne intermediate, which is then trapped by the diazo compound. acs.org The nature of the substituents on both the benzyne and the diazo compound can influence the reaction's outcome and the regioselectivity of the final product.

Nucleophilic aromatic substitution (SNAr) reactions provide another key avenue for constructing the indazole ring. This approach typically involves an intramolecular cyclization where a nucleophilic nitrogen atom attacks an activated aromatic ring, displacing a leaving group.

One common SNAr strategy involves the cyclization of o-haloarylhydrazones. For example, a 2-fluorobenzonitrile (B118710) can react with a hydrazine (B178648), and subsequent intramolecular SNAr, where the terminal nitrogen of the hydrazine displaces the fluorine atom, yields a 3-aminoindazole. organic-chemistry.org Another variation involves the base-induced cyclization of a formazan (B1609692) derivative containing a highly fluorinated aryl group (like C₆F₅). acs.org Deprotonation of an N-H group creates a potent nucleophile that cyclizes onto the fluorinated ring, displacing a fluoride ion to form the indazole heterocycle. acs.org

Regioselective Introduction of Fluorine and Methoxy (B1213986) Substituents

For a specific target like 6-fluoro-4-methoxy-1H-indazole, the substituents are typically introduced onto the benzene (B151609) ring precursor before the cyclization to form the indazole. The directing effects of the existing substituents on the aromatic ring are critical for achieving the desired regiochemistry. The starting material would likely be a derivative of 3-fluoro-5-methoxyaniline (B1489569) or 2-amino-5-fluoro-3-methoxybenzaldehyde.

Introducing a fluorine atom onto an aromatic ring can be accomplished through several methods, with the choice depending on the substrate and desired regioselectivity. nih.gov

Electrophilic Fluorination: This method uses an electrophilic fluorine source ("F⁺") to fluorinate a nucleophilic aromatic ring. wikipedia.org Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor are commonly used. wikipedia.org The regioselectivity is governed by the electronic properties of the substituents already on the ring. For a precursor like 3-methoxyaniline, the strongly activating amino and methoxy groups would direct the electrophilic fluorine primarily to the ortho and para positions. Careful control of reaction conditions would be necessary to achieve fluorination at the desired position. libretexts.org Palladium catalysis can sometimes be used to direct fluorination to the ortho position of a directing group. youtube.com

Nucleophilic Fluorination (Sandmeyer-type Reactions): This approach involves the conversion of an amino group into a fluorine atom. The classical Balz-Schiemann reaction involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. A more modern approach is the copper-mediated fluoro-deamination, which can convert anilines directly to aryl fluorides using a fluoride ion source. acs.org This would be a viable strategy if, for example, a 6-amino-4-methoxy-1H-indazole or its precursor were available.

From Pre-fluorinated Building Blocks: The most straightforward approach is to begin with a commercially available or readily synthesized benzene derivative that already contains the fluorine atom at the correct position relative to other functional groups that will be used to construct the indazole ring. For instance, starting with a 3-fluoro-5-methoxyaniline allows for subsequent chemical modifications to introduce the necessary functionality for cyclization (e.g., ortho-formylation or ortho-amination) to build the indazole core, preserving the 6-fluoro-4-methoxy substitution pattern.

Strategies for Methoxy Group Introduction at Position 4

The introduction of a methoxy group at the C4 position of the indazole scaffold, particularly when a fluorine atom is present at C6, requires regioselective methods that can overcome the challenges posed by the electronic nature of the heterocyclic ring. While direct methoxylation of a pre-formed 6-fluoro-1H-indazole at the C4 position is not commonly documented, synthetic strategies typically involve the use of precursors where the methoxy group is already incorporated or is introduced via nucleophilic aromatic substitution (SNAr) on a suitably activated substrate.

One viable strategy involves starting with a precursor that already contains the methoxy group at the desired position. For instance, the synthesis can begin from a substituted aniline (B41778) or benzaldehyde (B42025) derivative where the methoxy group is ortho to a group that will participate in the indazole ring formation.

A key approach for introducing substituents on the indazole ring is through functionalization of a pre-existing indazole core. For example, a 4-hydroxyindazole can be converted to its corresponding triflate, which then serves as an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the introduction of various groups, including, conceptually, a methoxy group via a suitable coupling partner, although specific examples for the 4-methoxy group are not prevalent. A more direct method is the nucleophilic aromatic substitution of a leaving group, such as a halogen, at the C4 position. The presence of activating groups on the indazole ring can facilitate this transformation.

Research into the synthesis of polysubstituted indazoles has led to the development of domino benzannulation protocols. One such method involves the reaction of o-chloropyrazolyl ynones with nitromethane (B149229) derivatives, proceeding through a tandem Michael addition-intramolecular SNAr reaction pathway to construct the indazole framework. researchgate.net This highlights the utility of SNAr reactions in building the substituted benzene portion of the indazole.

The following table outlines a conceptual pathway for the introduction of a C4-methoxy group based on established indazole chemistry.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group on a fluorotoluene precursor. |

| 2 | Oxidation | KMnO₄ | Oxidation of the methyl group to a carboxylic acid. |

| 3 | Reduction | Fe, HCl or H₂, Pd/C | Reduction of the nitro group to an amine. |

| 4 | Diazotization | NaNO₂, HCl | Formation of a diazonium salt from the aniline. |

| 5 | Hydroxylation | H₂O, heat | Conversion of the diazonium salt to a phenol (B47542) (hydroxy group at C4). |

| 6 | Methylation | CH₃I, K₂CO₃ | Williamson ether synthesis to form the methoxy group. |

| 7 | Indazole Formation | Hydrazine (N₂H₄) | Cyclization to form the this compound ring. |

This table represents a generalized, plausible synthetic route. Specific conditions would require experimental optimization.

Orthogonal Functionalization Approaches for Multi-Substituted Indazoles

Orthogonal functionalization is crucial for the synthesis of complex, multi-substituted indazoles like this compound, allowing for the selective modification of different positions on the ring system without interfering with other functional groups. This is typically achieved through the strategic use of directing groups and the inherent reactivity differences of the indazole positions (N1, N2, C3, C5, C7, etc.).

Transition metal-catalyzed C-H activation has become a powerful tool for the regioselective functionalization of indazoles. researchgate.netnih.gov The nitrogen atom at the N1 or N2 position can act as a directing group to guide a metal catalyst to a specific C-H bond, enabling the introduction of various substituents. For example, rhodium(III)-catalyzed C-H activation of azobenzenes can be used to synthesize N-aryl-2H-indazoles. nih.gov By choosing an appropriate directing group on the N-aryl substituent, further functionalization can be directed to other positions.

Directed ortho metalation (DoM) is another key strategy. queensu.ca By installing a directed metalation group (DMG) at the N1 position, it is possible to selectively deprotonate and functionalize the C7 position. queensu.camobt3ath.com Similarly, functionalization at the C3 position is often achieved after protecting the N1 position. chim.it Halogenation at C3, for instance, provides a handle for subsequent cross-coupling reactions. chim.it

A general approach to creating multi-substituted indazoles involves a sequence of reactions:

N1-Protection: The indazole nitrogen is protected (e.g., with a Boc, SEM, or aryl group) to control regioselectivity in subsequent steps. chim.itmdpi.com

C3-Functionalization: The protected indazole can be selectively functionalized at the C3 position, for example, through metalation followed by reaction with an electrophile or via halogenation. chim.itmit.edu

C-H Functionalization/Cross-Coupling: Other positions on the benzene ring can be modified using C-H activation or by starting with a pre-functionalized benzene ring and performing cross-coupling reactions (e.g., Suzuki, Sonogashira) to build the indazole. researchgate.netresearchgate.net

Deprotection: Removal of the N1-protecting group yields the final multi-substituted 1H-indazole.

This orthogonal approach allows for the systematic construction of complex molecules with precise control over the substitution pattern.

Advanced Synthetic Techniques and Optimization

Modern organic synthesis has seen the advent of advanced techniques that offer significant improvements in efficiency, safety, and scalability. These methods are increasingly being applied to the synthesis of indazole derivatives.

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of indazoles, offering enhanced safety, reproducibility, and scalability compared to traditional batch processes. researchgate.netacs.org This technique is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents or intermediates.

A notable application is the synthesis of 1H-indazoles from the reaction of o-fluorobenzaldehydes with hydrazines like tert-butyl carbazate. researchgate.net In a flow reactor, the reagents are pumped through heated coils or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.netnih.gov This high degree of control can lead to significantly improved yields and reduced reaction times. For example, the synthesis of 6-bromo-4-fluoro-1H-indazole was optimized using a Box-Behnken design in a continuous-flow setup, achieving yields over 85%. researchgate.net

The benefits of flow synthesis for indazoles include:

Enhanced Safety: Small reaction volumes minimize the risks associated with hazardous reactions.

Improved Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heating and cooling.

Precise Control: Temperature, pressure, and residence time can be accurately controlled, leading to better reproducibility and selectivity. nih.gov

Scalability: Production can be easily scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel. acs.org

Stereoselective Synthesis of Chiral Indazole Derivatives

The development of methods for the stereoselective synthesis of chiral indazoles is of great interest, as chirality is a key feature of many bioactive molecules. Recent advances have focused on creating indazoles with stereocenters, particularly at the C3 position.

A significant breakthrough is the use of copper hydride (CuH) catalysis for the highly C3-selective and enantioselective allylation of 1H-N-(benzoyloxy)indazoles. mit.eduacs.org This method employs an umpolung strategy, where the indazole acts as an electrophile instead of the more conventional nucleophile. mit.edu This approach allows for the efficient preparation of C3-allylated 1H-indazoles bearing quaternary stereocenters in high yields and with excellent enantioselectivity. mit.educhemrxiv.orgresearchgate.net

Another strategy involves the merging of stereochemically diverse chiral building blocks, such as piperazines and morpholines, with the indazole scaffold. nih.gov For example, an enantiomerically pure piperazine (B1678402) derivative can undergo an intramolecular aza-Michael addition to form an indazole-fused piperazine with defined stereochemistry. nih.gov

The following table summarizes a key method for stereoselective indazole synthesis.

| Method | Catalyst/Reagent | Substrate | Product | Key Feature | Ref. |

| Copper-Catalyzed Allylation | CuH, Chiral Ligand | 1H-N-(benzoyloxy)indazole, Allylboronate | C3-Allyl-1H-indazole | Creates C3-quaternary stereocenter with high enantioselectivity. | mit.eduacs.org |

| Heterocyclic Merging | Cs₂CO₃ | Chiral amino-alcohol derived precursors | Indazole-fused heterocycles | Merges stereochemical diversity of a saturated ring system with the indazole core. | nih.gov |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount to achieving high yields and purity in the synthesis of complex molecules like this compound. This involves the systematic investigation of various parameters, including solvent, base, temperature, and catalyst loading.

In the context of N1-alkylation of indazoles, a significant challenge is controlling the regioselectivity between the N1 and N2 positions. rsc.orgnih.gov Studies have shown that the choice of base and solvent can dramatically influence the N1/N2 ratio. For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, using cesium carbonate (Cs₂CO₃) as the base in a solvent like DMF or NMP at 90 °C was found to strongly favor the formation of the N1-alkylated product, with yields often exceeding 90%. nih.gov

The development of a selective and scalable N1-indazole alkylation was achieved through a two-step process involving an initial enamine condensation with an aldehyde (e.g., isobutyraldehyde) followed by hydrogenation. rsc.org This procedure was highly selective for N1-alkylation, with no detectable N2-isomer, and was successfully scaled to a 100 g scale. rsc.orgrsc.org

In continuous-flow synthesis, response surface methodology, such as the Box-Behnken design, is employed to systematically optimize multiple variables simultaneously. For the synthesis of 6-bromo-4-fluoro-1H-indazole, parameters like reaction temperature, residence time, solvent amount, and reagent stoichiometry were optimized to maximize the yield. researchgate.net This data-driven approach allows for the rapid identification of the optimal reaction space, leading to efficient and high-yielding processes. researchgate.net

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations for Structural Elucidation and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the molecular structure, stability, and reactivity of indazole derivatives.

For various substituted indazoles, Density Functional Theory (DFT) is a commonly employed method to investigate electronic and structural properties. nih.govresearchgate.netresearchgate.net For instance, studies on 3-carboxamide indazole derivatives have utilized DFT calculations with specific basis sets like B3LYP/6-311+ to analyze physicochemical properties and electrostatic potentials. researchgate.net Such analyses for 6-Fluoro-4-methoxy-1H-indazole would theoretically provide insights into its optimized geometry, bond lengths, and angles, as well as predict its spectroscopic characteristics (IR, NMR).

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. nih.gov In studies of other indazole derivatives, a small HOMO-LUMO energy gap has been correlated with higher chemical reactivity. nih.govresearchgate.net An MEP map for this compound would identify the electrophilic and nucleophilic sites, predicting its interaction with other molecules.

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. Computational studies on various indazoles, including nitro- and tetrafluoro-derivatives, have consistently shown that the 1H-tautomer is generally the most thermodynamically stable form. core.ac.uknih.govnih.govsemanticscholar.org For unsubstituted indazole, calculations indicate the 1H-tautomer is more stable than the 2H form by approximately 15 kJ·mol⁻¹. nih.govsemanticscholar.org It is highly probable that similar theoretical calculations for this compound would also predict the 1H-tautomer as the most stable form.

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a protein target. Numerous studies have employed this method to investigate the potential of various indazole derivatives as inhibitors for specific proteins, such as those involved in cancer or leishmaniasis. nih.govresearchgate.netresearchgate.netjocpr.comnih.gov A docking study of this compound would involve placing it into the active site of a selected protein target to predict its binding mode and estimate its binding energy, which helps in assessing its potential as a therapeutic agent. For example, studies on other indazoles have identified key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. nih.gov

Conformational analysis, often as part of molecular dynamics (MD) simulations, is used to assess the stability of a ligand's conformation when bound to a protein. MD simulations on complexes of other indazole derivatives have been used to confirm the stability of docking poses and to analyze the dynamics of the ligand-protein interactions over time. nih.gov Such an analysis for this compound would provide a deeper understanding of its behavior in a biological environment and the stability of its interactions with a target receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling endeavors to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is pivotal for understanding the mechanism of action, predicting the activity of novel compounds, and guiding the rational design of more potent and selective drug candidates.

For the broader class of indazole derivatives, both 2D and 3D-QSAR models have been successfully developed and validated to predict their activity against various biological targets. While specific QSAR models for this compound are not extensively documented in publicly available literature, the methodologies applied to analogous indazole structures provide a robust framework for understanding its potential behavior.

In a study focused on indazole derivatives as inhibitors of Tyrosine Threonine Kinase (TTK), a significant target in cancer therapy, researchers developed robust 2D and 3D-QSAR models. The 2D-QSAR models, which utilize descriptors calculated from the 2D representation of the molecules, yielded statistically significant correlations. For instance, a model generated using the Multiple Linear Regression (MLR) method demonstrated a high correlation coefficient (r²) of 0.9512, indicating a strong fit between the descriptors and the observed biological activity. The predictive power of this model was confirmed through internal and external validation, with cross-validation coefficients (q² and pred_r²) of 0.8998 and 0.8661, respectively nih.govnih.gov.

The 3D-QSAR models, which consider the three-dimensional conformation of the molecules and their interaction fields, provided further insights. A k-Nearest Neighbor (kNN) based 3D-QSAR model for the same series of TTK inhibitors showed a high internal cross-validation coefficient (q²) of 0.9132, underscoring the importance of the spatial arrangement of substituents on the indazole scaffold nih.govnih.gov.

Similarly, 3D-QSAR studies on indazole derivatives as Hypoxia-inducible factor-1α (HIF-1α) inhibitors have been conducted to understand the structural requirements for their anticancer activity. These models, based on both field and Gaussian approaches, were validated using statistical measures generated by partial least squares (PLS) analysis, providing a structural framework for designing new inhibitors nih.gov.

The table below summarizes the statistical validation parameters for representative QSAR models developed for indazole derivatives, illustrating the robustness and predictive capacity of these computational approaches.

| Model Type | Target | Statistical Method | r² | q² | pred_r² | Reference |

| 2D-QSAR | TTK | MLR | 0.9512 | 0.8998 | 0.8661 | nih.govnih.gov |

| 3D-QSAR | TTK | SWF kNN | - | 0.9132 | - | nih.govnih.gov |

| 3D-QSAR | HIF-1α | PLS | - | - | - | nih.gov |

r²: Coefficient of determination; q²: Cross-validated correlation coefficient; pred_r²: Predictive r-squared for the external test set.

Through the analysis of QSAR models, several key structural attributes of indazole derivatives have been identified as crucial for their biological activity. These findings, while not specific to this compound, offer valuable predictions regarding the influence of its substituents.

Studies on various indazole-based inhibitors have consistently highlighted the importance of substitutions on the indazole ring. For instance, in the context of IDO1 inhibition, a key target in cancer immunotherapy, structure-activity relationship (SAR) analysis revealed that substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold play a crucial role sigmaaldrich.com.

For a series of 4,6-disubstituted-1H-indazole-4-amine derivatives, it was found that the nature of the substituent at the C-6 position significantly affected the activity and selectivity for IDO1/TDO inhibition nih.gov. This suggests that the 6-fluoro group in this compound is likely to be a significant determinant of its biological activity profile. Fluorine, being a small and highly electronegative atom, can influence molecular properties such as pKa, dipole moment, and metabolic stability, and can participate in favorable protein-ligand interactions.

3D-QSAR contour maps provide a visual representation of these structure-activity relationships. Steric and electrostatic maps generated for HIF-1α inhibitors revealed regions where bulky or electron-withdrawing/donating groups would enhance or diminish activity nih.gov. Generally, for indazole derivatives, the electrostatic fields are found to be dominant in determining binding affinities nih.gov. This implies that the electron-withdrawing nature of the fluorine atom and the electron-donating and hydrogen-bonding capacity of the methoxy (B1213986) group in this compound are critical features that would be highlighted in such a model.

In Silico ADMET Profiling and Pharmacokinetic Prediction

Beyond predicting biological activity, computational models are increasingly used to forecast the pharmacokinetic properties of drug candidates. In silico ADMET profiling helps in the early identification of compounds with potential liabilities, such as poor absorption or high toxicity, thereby reducing attrition rates in later stages of drug development.

The table below outlines key ADMET parameters and provides a qualitative prediction for this compound based on its structural features and general trends observed for similar molecules.

| ADMET Parameter | Predicted Property for this compound | Rationale |

| Absorption | Good to moderate intestinal absorption | The relatively small size and moderate lipophilicity of the indazole core generally favor absorption. The fluoro and methoxy groups can modulate this property. |

| Distribution | Likely to exhibit moderate plasma protein binding | Indazole derivatives often show some degree of plasma protein binding. The specific substituents will influence the extent of this interaction. |

| Metabolism | Potential for metabolism via O-demethylation and oxidation | The methoxy group is a common site for metabolic O-demethylation. The aromatic rings are susceptible to oxidation by cytochrome P450 enzymes. The fluorine atom may influence the regioselectivity of metabolism. |

| Excretion | Likely to be cleared via both renal and hepatic routes | Metabolites are typically more polar and are excreted in urine and/or bile. |

| Toxicity | Generally low to moderate toxicity predicted | Indazole is a common scaffold in many approved drugs. However, specific toxicity profiles would need to be evaluated. |

It is important to emphasize that these are generalized predictions, and definitive pharmacokinetic and safety profiles can only be established through experimental studies. Nevertheless, in silico ADMET profiling serves as a valuable initial screen to prioritize compounds with more favorable drug-like properties for further investigation.

Biological Activities and Pharmacological Mechanisms of Indazole Scaffolds with Fluoro and Methoxy Substituents

Anti-Cancer Mechanisms

Indazole derivatives featuring fluoro and methoxy (B1213986) groups have emerged as a promising class of anti-cancer agents, exerting their effects through various mechanisms of action. These include the inhibition of key enzymes involved in cancer progression, disruption of cell signaling pathways, and induction of tumor cell death.

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. Indazole scaffolds with fluoro and methoxy substituents have been extensively investigated as inhibitors of several protein kinases.

Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR):

The presence of a fluorine atom at the 6-position of the indazole ring, combined with a methoxy group, has been shown to enhance the inhibitory activity against FGFR1 and FGFR2. For instance, 1H-indazol-3-amine derivatives with a 6-fluoro substitution demonstrated improved enzymatic and cellular potency. Docking studies have revealed that the methoxy oxygen can form a hydrogen bond with Asp641 in the ATP binding site of FGFR1, while the fluorine atom engages in hydrophobic interactions, contributing to the high affinity of the compound for the enzyme.

Similarly, indazole derivatives have shown potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis. The introduction of a methoxy group on the benzamide (B126) ring of certain indazole derivatives led to enhanced VEGFR-2 inhibitory activity.

Glycogen Synthase Kinase-3 (GSK-3):

Indazole-based compounds have been identified as inhibitors of GSK-3, a serine/threonine kinase implicated in various diseases, including mood disorders and cancer. Research on 1H-indazole-3-carboxamide derivatives has shown that the indazole core is crucial for binding affinity and potency against GSK-3β. nih.gov The substitution pattern, including the presence of fluorine atoms, can influence the compound's properties and its interaction with the kinase. nih.gov

Threonine Tyrosine Kinase (TTK):

TTK, also known as Mps1, is a key regulator of the spindle assembly checkpoint and a target for cancer therapy. An indazole core with a sulfamoylphenyl group at the 3-position and an acetamido moiety at the 5-position has been identified as a novel chemical class of potent TTK inhibitors. nih.govsigmaaldrich.com A derivative from this class, CFI-400936, exhibited an IC50 of 3.6 nM against TTK. nih.gov

Pim Kinases:

The Pim family of serine/threonine kinases is involved in signaling pathways crucial for tumorigenesis, making them attractive targets for cancer therapy. Novel 3-(pyrazin-2-yl)-1H-indazoles have been discovered as potent pan-Pim kinase inhibitors. nih.gov Structure-activity relationship (SAR) studies have led to the identification of indazole derivatives with significant inhibitory activity against this kinase family. nih.gov

Aurora Kinases:

Aurora kinases are essential for mitotic progression, and their overexpression is linked to tumorigenesis. While specific studies on 6-fluoro-4-methoxy-1H-indazole are limited, the broader class of indazole derivatives has been explored as Aurora kinase inhibitors. For example, certain indolinone derivatives with an indazole-like structure were found to have selective inhibitory activity towards Aurora-B.

Bcr-Abl:

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that causes chronic myeloid leukemia (CML). While imatinib (B729) and other tyrosine kinase inhibitors are effective against Bcr-Abl, resistance can develop, often due to mutations like T315I. Research into novel inhibitors has explored various heterocyclic scaffolds, and while specific data on this compound is not prominent, the general field of Bcr-Abl inhibition includes the investigation of diverse kinase inhibitor structures.

Leucine-Rich Repeat Kinase 2 (LRRK2):

Inhibition of LRRK2 is a promising therapeutic strategy for Parkinson's disease and is also being explored in other contexts. Indazole-based compounds have been developed as potent and selective LRRK2 inhibitors. nih.gov Optimization of an indazole series led to the discovery of compounds with improved physicochemical properties and central nervous system (CNS) drug-like characteristics. nih.gov

Table 1: Kinase Inhibition by Fluoro- and Methoxy-Substituted Indazole Derivatives

| Kinase Target | Key Findings | Compound/Derivative Class | Reference |

|---|---|---|---|

| FGFR1/2 | 6-Fluoro substitution improves enzymatic and cellular potency. Methoxy group forms hydrogen bond with Asp641. | 1H-Indazol-3-amine derivatives | |

| VEGFR-2 | Methoxy group on the benzamide ring enhances inhibitory activity. | Indazole-benzamide derivatives | |

| GSK-3β | Indazole core is crucial for binding affinity. Fluoro substitutions modulate properties. | 1H-Indazole-3-carboxamides | nih.gov |

| TTK (Mps1) | Indazole core with sulfamoylphenyl and acetamido moieties shows potent inhibition (IC50 = 3.6 nM for CFI-400936). | N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides | nih.govsigmaaldrich.com |

| Pim Kinases | Novel 3-(pyrazin-2-yl)-1H-indazoles identified as potent pan-Pim inhibitors. | 3-(Pyrazin-2-yl)-1H-indazoles | nih.gov |

| LRRK2 | Indazole series optimized to produce potent and selective CNS-penetrant inhibitors. | N-Heteroaryl indazoles | nih.gov |

Inhibition of Cell Proliferation and Signaling Pathways (e.g., PI3K)

Fluoro- and methoxy-substituted indazoles can inhibit cancer cell proliferation by interfering with critical signaling pathways, most notably the PI3K/AKT/mTOR pathway. This pathway is frequently hyperactivated in various cancers and plays a central role in cell growth, survival, and proliferation.

A series of 3-amino-1H-indazole derivatives have been synthesized and shown to target the PI3K/AKT/mTOR signaling pathway. nih.gov One such derivative, W24, exhibited broad-spectrum antiproliferative activity against several cancer cell lines with IC50 values in the low micromolar range. nih.gov Mechanistic studies revealed that these compounds can induce G2/M cell cycle arrest and apoptosis. nih.gov Furthermore, fluorinated pyrimido[1,2-b]indazoles have been patented for their potent inhibitory activity against PI3K/Akt, with one compound showing an IC50 value of 0.093 μM. nih.gov

Table 2: Inhibition of Cell Proliferation and PI3K Pathway by Fluoro- and Methoxy-Substituted Indazole Derivatives

| Signaling Pathway | Key Findings | Compound/Derivative Class | Reference |

|---|---|---|---|

| PI3K/AKT/mTOR | Derivatives exhibit broad-spectrum antiproliferative activity and induce G2/M cell cycle arrest and apoptosis. | 3-amino-1H-indazole derivatives | nih.gov |

| PI3K/Akt | Potent inhibitory activity with an IC50 value of 0.093 μM. | Fluorinated pyrimido[1,2-b]indazoles | nih.gov |

Other Relevant Anti-Tumor Modalities

Beyond direct kinase inhibition and interference with signaling pathways, indazole derivatives with fluoro and methoxy substitutions exhibit other anti-tumor activities. These include the induction of apoptosis (programmed cell death) and the inhibition of enzymes involved in tumor immune evasion.

For instance, certain 4,6-disubstituted-1H-indazole-4-amine derivatives have been designed as dual inhibitors of tryptophan-2,3-dioxygenase (TDO) and indoleamine-2,3-dioxygenase 1 (IDO1). nih.govnih.gov These enzymes are crucial immune checkpoints, and their inhibition can enhance the T cell-mediated anti-tumor immune response. nih.govnih.gov Some of these derivatives demonstrated nanomolar potency against TDO and significant tumoricidal effects on various tumor cell lines. nih.govnih.gov

Anti-Infective Activities

The versatile indazole scaffold, particularly when substituted with fluoro and methoxy groups, has also demonstrated promising activity against various infectious agents, including bacteria and fungi. The incorporation of a fluorine atom can enhance properties such as metabolic stability and membrane permeability, which are beneficial for antimicrobial drugs. nih.govnih.gov

Antibacterial Mechanisms

Indazole derivatives have shown notable antibacterial activity, with some compounds exhibiting potent inhibition of clinically relevant bacterial strains. A key mechanism of action for some indazole-based antibacterial agents is the inhibition of bacterial DNA gyrase (GyrB). nih.gov DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, making it a validated target for antibacterial drugs. nih.gov

Through structure-based drug design, a novel class of indazole derivatives has been discovered as GyrB inhibitors with excellent enzymatic and antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Antifungal Mechanisms

Indazole derivatives have also been investigated for their antifungal properties. The primary modes of action for many antifungal drugs involve targeting the fungal cell membrane, specifically the biosynthesis of ergosterol, or inhibiting essential enzymes. While the specific antifungal mechanisms of this compound are not extensively detailed in the current literature, related indazole analogs have been synthesized with the aim of inhibiting the cytochrome bc1 complex of Candida albicans, an opportunistic fungal pathogen. nih.gov

General mechanisms of antifungal resistance, which can inform the design of new agents, include alterations in the drug target, active drug efflux pumps, and bypass pathways that compensate for the drug's inhibitory effects. orientjchem.org The development of indazole-based antifungal agents often involves screening against various fungal strains to identify compounds with potent activity. For example, some N-methyl-3-aryl indazoles have shown activity against Candida albicans. nih.gov

Antiprotozoal Activities

While direct research on the antiprotozoal properties of this compound is not extensively documented in the reviewed literature, the broader indazole class of compounds has demonstrated significant potential against a variety of protozoan parasites. The specific substitutions on the indazole ring are critical in determining the spectrum and potency of this activity. nih.govgoogle.com

Research has shown that various indazole derivatives are active against parasites responsible for major global health issues, including leishmaniasis, Chagas disease, and malaria. nih.govwipo.intnih.gov For instance, a series of 3-alkoxy-1-benzyl-5-nitroindazole derivatives displayed noteworthy in vivo antileishmanial activity in a mouse model of cutaneous leishmaniasis caused by Leishmania amazonensis. wipo.int One compound from this series, NV6, demonstrated leishmanicidal effects comparable to the control drug, amphotericin B, significantly reducing lesion development and parasite load. wipo.int The structural features of these compounds, including the alkoxy group, are crucial for their efficacy. wipo.int

In the context of Chagas disease, caused by Trypanosoma cruzi, nitroindazole derivatives have been identified as potent growth inhibitors of the parasite. nih.gov Their mechanism is often associated with the generation of oxidative stress within the parasite. nih.gov Furthermore, studies on other indazole series have revealed potent activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis, with structure-activity relationship (SAR) data indicating that electron-withdrawing groups can enhance potency. nih.govgoogle.com

A study on 3-chloro-6-nitro-1H-indazole derivatives showed that their antileishmanial potency varies depending on the Leishmania species, with some derivatives exhibiting strong to moderate activity against L. infantum. nih.gov This highlights the specificity of action conferred by the substitution pattern on the indazole core. nih.gov

| Compound Class | Target Organism | Key Findings | Reference |

|---|---|---|---|

| 2-Phenyl-2H-indazole derivatives | E. histolytica, G. intestinalis, T. vaginalis | Potent activity observed (IC50 < 0.050 µM for best compounds); electron-withdrawing groups on the 2-phenyl ring enhance activity. nih.govgoogle.com | nih.govgoogle.com |

| 3-Alkoxy-1-benzyl-5-nitroindazoles (e.g., NV6) | Leishmania amazonensis | Showed significant reduction in lesion development and parasite load in an in vivo mouse model. wipo.int | wipo.int |

| 3-Chloro-6-nitro-1H-indazole derivatives | Leishmania infantum | Several derivatives exhibited strong to moderate inhibitory activity against promastigotes. nih.gov | nih.gov |

| 5-Nitroindazoles | Trypanosoma cruzi | Active against epimastigotes and trypomastigotes with low toxicity on macrophages. nih.gov | nih.gov |

Anti-Inflammatory and Immunomodulatory Potentials

Indazole derivatives have attracted significant attention for their roles in modulating inflammatory and immune responses. The incorporation of fluoro and methoxy groups can fine-tune their interaction with key biological targets involved in these pathways.

Cyclooxygenase (COX) Inhibition

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netossila.com The indazole scaffold has been explored for the development of selective COX-2 inhibitors. nih.govbldpharm.com While specific data for this compound is limited, studies on related structures provide valuable insights.

A study investigating various indazole derivatives found that they exerted a significant, concentration-dependent inhibitory action on COX-2. researchgate.net For example, 5-aminoindazole, indazole, and 6-nitroindazole (B21905) showed IC50 values of 12.32 µM, 23.42 µM, and 19.22 µM, respectively, for COX-2 inhibition. researchgate.net This suggests that the core indazole structure is a viable pharmacophore for COX inhibition. researchgate.net Further research into novel indazole derivatives has aimed to enhance both potency and selectivity for COX-2 over the constitutive COX-1 isoform to reduce side effects. nih.gov For instance, one study developed an indazole derivative (compound 16) with an IC50 value of 0.409 µM for COX-2 and excellent selectivity versus COX-1. nih.gov The presence of methoxy groups in other heterocyclic scaffolds has also been shown to contribute to potent COX-2 inhibition. sigmaaldrich.comsigmaaldrich.com

Chemokine Receptor Modulation (e.g., CCR4 antagonism)

Chemokine receptors are critical mediators of leukocyte migration in immune responses and are implicated in various inflammatory diseases. sigmaaldrich.comnih.gov The C-C chemokine receptor 4 (CCR4) is a particularly attractive target. A series of indazole arylsulfonamides has been synthesized and evaluated as allosteric antagonists of human CCR4. wipo.int

In this series, structure-activity relationship studies revealed that the substitution pattern on the indazole ring was a key determinant of potency. wipo.int Notably, compounds with methoxy or hydroxyl groups at the C4-position of the indazole ring were among the more potent antagonists. wipo.int This finding directly underscores the potential relevance of the 4-methoxy substitution present in this compound for this specific biological activity. The most potent compound from this research, which was selected for further development, incorporated these structural insights. wipo.int

Indoleamine-2,3-dioxygenase (IDO1) Inhibition

Indoleamine-2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune evasion by cancer cells. bldpharm.comnih.gov It catabolizes the essential amino acid tryptophan, leading to a tumor microenvironment that suppresses the activity of immune cells like T-lymphocytes. biosynth.combldpharm.com Consequently, IDO1 inhibitors are a major focus in the field of immuno-oncology, and the indazole scaffold has proven to be a valuable template for designing such inhibitors. researchgate.net

Research has led to the development of several potent indazole-based IDO1 inhibitors. A study on 4,6-disubstituted indazole derivatives found a direct correlation between their binding affinity to the IDO1 heme group and their inhibitory activity. bldpharm.com This work highlighted that appropriate substituents at the 4- and 6-positions of the indazole ring are crucial for potent inhibition. bldpharm.com Another study on 4,6-substituted-1H-indazoles identified a lead compound (compound 35) that potently inhibited both IDO1 (IC50 = 0.74 µM) and the related enzyme TDO, demonstrating in vivo antitumor activity. These findings are particularly relevant to this compound, which shares this 4,6-disubstitution pattern, suggesting it could be a candidate for investigation as an IDO1 inhibitor.

| Target | Compound Class | Key Findings | Reference |

|---|---|---|---|

| COX-2 | Substituted Indazoles | 5-Aminoindazole exhibited an IC50 of 12.32 µM. researchgate.net A separate novel derivative showed an IC50 of 0.409 µM with high selectivity over COX-1. nih.gov | researchgate.netnih.gov |

| CCR4 | Indazole Arylsulfonamides | Methoxy- or hydroxyl-containing groups at the indazole C4 position were found to be the more potent substituents for CCR4 antagonism. wipo.int | wipo.int |

| IDO1 | 4,6-Disubstituted-1H-Indazoles | Compound 35 showed potent dual inhibition of IDO1 (IC50 = 0.74 µM) and TDO (IC50 = 2.93 µM) and demonstrated in vivo antitumor efficacy. |

Metabolic and Cardiovascular Research

The versatility of the indazole scaffold extends to metabolic disorders, with research focused on developing novel treatments for conditions like type 2 diabetes mellitus.

Anti-Diabetic Research (e.g., Glucokinase activation, Glucagon (B607659) Receptor Antagonism)

Two key strategies in anti-diabetic research involve the activation of glucokinase (GK) and the antagonism of the glucagon receptor (GCGR). nih.govbldpharm.com Indazole derivatives have shown promise in both areas.

Glucokinase (GK) Activation: Glucokinase acts as a glucose sensor in pancreatic β-cells and is a rate-controlling enzyme for glucose metabolism in the liver. bldpharm.com Activators of GK are therefore considered a promising therapeutic approach for type 2 diabetes. bldpharm.com Research in this area has led to the identification and optimization of novel indazole-based GK activators. nih.gov One study reported a series of indazole and pyrazolopyridine activators, identifying a potent compound (42) that included a 5-fluoro-substituted pyridine (B92270) ring attached to the indazole core. nih.gov This compound showed favorable preclinical pharmacokinetics and in vivo efficacy, highlighting the utility of fluorine substitution in this class of molecules. nih.gov

Glucagon Receptor (GCGR) Antagonism: The glucagon receptor plays a key role in regulating hepatic glucose output, and its antagonism is another promising mechanism for glycemic control in diabetes. nih.gov Several novel series of indazole derivatives have been discovered as potent GCGR antagonists. nih.govnih.gov Through structure-activity relationship (SAR) exploration, researchers have developed indazole-based compounds with excellent pharmacokinetic properties and the ability to significantly inhibit glucagon-mediated blood glucose increase in preclinical models. nih.govnih.gov For example, one study identified indazole-based β-alanine derivatives as potent GCGR antagonists, with a lead compound demonstrating efficacy in a dog glucagon challenge test. nih.gov

| Target/Mechanism | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Glucokinase (GK) Activation | Indazole and Pyrazolopyridine Hybrids | A potent activator (Compound 42) was developed, featuring a fluoro-substituted ring system, with good preclinical PK and in vivo efficacy. nih.gov | nih.gov |

| Glucagon Receptor (GCGR) Antagonism | Indazole/Indole (B1671886) Derivatives | Discovery of multiple potent GCGR antagonists with good oral bioavailability and long half-life in rodents. nih.gov | nih.gov |

| Glucagon Receptor (GCGR) Antagonism | Indazole-based β-alanine Derivatives | Lead compound (13K) significantly inhibited glucagon-mediated blood glucose increase in an acute dog model. nih.gov | nih.gov |

Antihypertensive and Antiarrhythmic Investigations

Research into the specific antihypertensive and antiarrhythmic properties of this compound is not extensively available in publicly accessible scientific literature. While the broader class of indazole derivatives has been a subject of interest in medicinal chemistry for various therapeutic applications, including cardiovascular conditions, specific studies detailing the effects of this compound on blood pressure regulation or cardiac rhythm are not prominently documented.

The indazole scaffold is recognized for its versatile pharmacological profile, with various substituted analogues showing a range of biological effects. These activities are often attributed to the ability of the indazole nucleus to interact with various biological targets. However, without specific experimental data on this compound, any discussion of its potential antihypertensive or antiarrhythmic mechanisms would be speculative. Future research would be necessary to determine if the specific combination of a fluoro group at the 6-position and a methoxy group at the 4-position of the indazole ring confers any significant activity in these areas.

Other Emerging Biological Activities (e.g., Antioxidant, Necroptosis Inhibition, Herbicidal)

Beyond the more commonly studied therapeutic areas, the potential for this compound to exhibit other biological activities such as antioxidant effects, necroptosis inhibition, or herbicidal properties remains largely unexplored in published research.

Antioxidant Activity: There is currently a lack of specific studies investigating the antioxidant potential of this compound. While some heterocyclic compounds are known to possess antioxidant properties, the specific contribution of the fluoro and methoxy substituents on the indazole core in this regard has not been characterized.

Necroptosis Inhibition: Necroptosis, a form of programmed cell death, is a significant area of research for identifying new therapeutic agents for various diseases. Small molecule inhibitors of key proteins in the necroptosis pathway, such as RIPK1, have been developed. However, there is no direct evidence or published research to suggest that this compound acts as a necroptosis inhibitor.

Herbicidal Activity: The indazole scaffold has been incorporated into molecules with herbicidal properties. For instance, a study on novel 6-indazolyl-2-picolinic acids reported significant herbicidal effects. These derivatives, however, are structurally distinct from this compound. There are no available studies that have specifically evaluated the herbicidal potential of this compound itself.

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental analytical and spectroscopic data for the specific compound This compound is not publicly available at this time.

While extensive research has been conducted on the indazole scaffold and various substituted derivatives, the specific characterization data required to generate the requested article—including NMR (¹H, ¹³C, ¹⁹F, 2D), Mass Spectrometry (HRMS, fragmentation), IR spectroscopy, and X-ray crystallography—could not be located for this particular regioisomer.

Information and detailed spectroscopic data are available for closely related isomers and analogues, such as 4-fluoro-6-methoxy-1H-indazole, 5-fluoro-6-methoxy-1H-indazole, and various bromo-, nitro-, and difluoro-substituted indazoles. However, due to the strict instruction to focus solely on This compound , and to maintain scientific accuracy, it is not possible to substitute data from these other compounds.

Therefore, the generation of a scientifically accurate article adhering to the provided outline for This compound cannot be completed.

Advanced Analytical and Spectroscopic Characterization in Indazole Research

Chromatographic Methods for Purity and Separation

Chromatographic techniques are indispensable tools in the synthesis and analysis of "6-Fluoro-4-methoxy-1H-indazole." They are primarily utilized for monitoring reaction progress, isolating the final product from reaction mixtures, and assessing its purity. The choice of chromatographic method and conditions is dictated by the polarity and structural characteristics of the analyte and the impurities present.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of "this compound." Given the compound's aromatic and moderately polar nature, reversed-phase HPLC is the most common and effective approach. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase.

Detailed Research Findings:

While specific HPLC methods for "this compound" are not extensively published in peer-reviewed literature, methods for analogous substituted indazoles and other fluorinated aromatic heterocycles provide a strong basis for developing a robust analytical method. For instance, the analysis of various indazole derivatives often employs C18 columns, which are packed with silica (B1680970) particles that have been functionalized with C18 alkyl chains, creating a nonpolar stationary phase. nih.govnih.govresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.govnih.govresearchgate.net The buffer is used to control the pH and ensure reproducible ionization of the analyte, which is crucial for consistent retention times.

For fluorinated aromatic compounds like "this compound," stationary phases containing fluorinated phenyl groups can offer alternative selectivity compared to traditional C18 columns. These phases can engage in unique interactions, such as π-π and dipole-dipole interactions, which can be advantageous for separating closely related isomers or impurities.

A hypothetical, yet scientifically grounded, HPLC method for the purity analysis of "this compound" is detailed in the table below. This method is based on established principles for the analysis of similar heterocyclic compounds.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition | Rationale |

| Stationary Phase | C18 (Octadecylsilyl) silica gel, 5 µm particle size | Provides good retention and resolution for moderately polar aromatic compounds. |

| Column Dimensions | 250 mm x 4.6 mm | Standard dimensions for analytical HPLC, offering a balance of efficiency and sample capacity. |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A common reversed-phase eluent system. Formic acid helps to protonate the indazole nitrogen, leading to sharper peaks. Acetonitrile is a versatile organic modifier. |

| Elution Mode | Gradient | A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase, allows for the effective separation of impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm internal diameter column, providing good efficiency without excessive backpressure. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection | UV at 254 nm and 280 nm | The aromatic indazole core is expected to have strong UV absorbance at these wavelengths, allowing for sensitive detection. |

| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, identifying compounds, and determining the appropriate solvent system for column chromatography purification. For a compound like "this compound," normal-phase TLC is typically employed.

Detailed Research Findings:

In normal-phase TLC, a polar stationary phase, most commonly silica gel, is used with a less polar mobile phase. ceon.rswvu.edu The separation is based on the differential adsorption of the compounds onto the stationary phase; more polar compounds interact more strongly with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

The selection of the mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane (B109758), is commonly used. wvu.educhemistryhall.com The polarity of the eluent can be fine-tuned by adjusting the ratio of these solvents to optimize the separation of the target compound from starting materials, by-products, and other impurities. For more polar indazole derivatives, a small amount of a highly polar solvent like methanol may be added to the mobile phase to ensure adequate migration of the spots. rochester.edu

Visualization of the separated spots on the TLC plate is typically achieved under UV light (254 nm), as the indazole ring is UV-active. ceon.rs

An illustrative TLC system for the analysis of "this compound" is presented in the table below.

Table 2: Illustrative TLC Parameters for the Analysis of this compound

| Parameter | Condition | Rationale |

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum or glass plates | A standard and widely used polar stationary phase for normal-phase TLC. The F₂₅₄ indicator allows for visualization under UV light. |

| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) | A common solvent system of moderate polarity suitable for the elution of many aromatic and heterocyclic compounds. The ratio can be adjusted to optimize separation. |

| Chamber | Saturated with mobile phase vapor | Ensures reproducible Rf values by maintaining a constant mobile phase composition in the atmosphere of the developing chamber. |

| Application | Spotting of a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) | Ensures a small, concentrated starting spot for better separation. |

| Development | Ascending | The mobile phase moves up the plate via capillary action. |

| Visualization | UV light at 254 nm | The conjugated aromatic system of the indazole allows for easy detection as dark spots on the fluorescent background. |

| Rf Value | ~0.3 - 0.5 (Expected) | A moderate Rf value is desirable, indicating that the compound has moved a sufficient distance for separation without running with the solvent front. |

Future Directions and Research Opportunities

Development of Novel Synthetic Strategies for Complex 6-Fluoro-4-methoxy-1H-indazole Derivatives

The synthesis of indazole derivatives has evolved significantly, yet the creation of complex, multi-functionalized analogues of this compound requires continued innovation. While classical methods provide a foundation, modern synthetic chemistry offers powerful tools to build molecular diversity.

Future strategies will likely move beyond traditional methods to embrace more efficient and versatile techniques. Atom-economical approaches, such as C-H functionalization, allow for the direct introduction of functional groups onto the indazole core or its phenyl ring without the need for pre-functionalized starting materials. nih.gov This can streamline synthetic routes and reduce waste. Furthermore, advanced cross-coupling reactions, like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, will be instrumental. nih.govsemanticscholar.org These methods enable the precise and controlled formation of carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of a wide array of substituents to the indazole scaffold. For instance, the Suzuki-Miyaura coupling has been successfully used to link 1-methyl-1H-indazole with isonicotinamide (B137802) and to create complex styryl indazoles. nih.govresearchgate.net The development of robust protocols for such reactions on the this compound core will be essential for generating libraries of diverse compounds for biological screening.

Table 1: Modern Synthetic Reactions for Indazole Diversification

| Reaction Type | Description | Potential Application for this compound |

|---|---|---|

| Palladium-Catalyzed C-H Amination | Intramolecular reaction to form the 1H-indazole ring from aminohydrazones. nih.gov | Efficient core synthesis with various substitution patterns. |

| Suzuki-Miyaura Coupling | Cross-coupling of a boronic acid/ester with an organohalide to form C-C bonds. nih.govsemanticscholar.org | Introduction of aryl, heteroaryl, or alkyl groups at various positions. |

| Heck Coupling | Reaction of an unsaturated halide with an alkene to form a substituted alkene. nih.gov | Synthesis of styryl-indazole derivatives. |

| Reductive Cyclization | Organophosphorus-mediated cyclization of benzamidines to form 3-amino-2H-indazoles. nih.gov | Access to different tautomers and amino-substituted derivatives. |

Advanced SAR Studies and Targeted Drug Design for Enhanced Potency and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to transforming a bioactive compound into a drug candidate. For this compound, systematic structural modifications will be crucial to map the chemical space and understand how different functional groups influence biological activity. nih.govnih.gov

Advanced SAR campaigns will involve the synthesis of focused libraries of derivatives where specific positions on the indazole ring and its substituents are systematically altered. For example, the methoxy (B1213986) group at C4 could be replaced with other ethers, amines, or alkyl chains to probe the size and electronic requirements of the target's binding pocket. Similarly, the fluorine at C6, a common bioisostere for a hydrogen atom, can influence metabolic stability and binding affinity through electrostatic interactions. acs.org Its replacement with other halogens or small electron-withdrawing groups could fine-tune these properties. nih.gov

These SAR studies will be tightly integrated with computational, structure-based drug design. nih.gov By docking proposed derivatives into the crystal structures of target proteins, researchers can predict binding modes and affinities, prioritizing the synthesis of compounds most likely to succeed. This iterative cycle of design, synthesis, and testing accelerates the optimization process, leading to derivatives with enhanced potency against the desired target and improved selectivity over off-targets. nih.gov

Table 2: Key SAR Considerations for Indazole Derivatives

| Position of Substitution | Influence on Activity | Example from Literature |

|---|---|---|

| C3-Position | The presence and nature of substituents at C3 are critical for inhibitory activity. nih.gov | A carbohydrazide (B1668358) moiety at C3 showed strong IDO1 inhibition. nih.gov |

| N1-Position | Substitution on the indazole nitrogen can significantly impact potency and physical properties. | N-methylation has been shown to alter potency at serotonin (B10506) receptors. nih.gov |

| C4/C6-Positions | Disubstitution at these positions can govern selectivity and potency for specific targets like IDO1/TDO. nih.govnih.gov | Nitro-aryl groups at C4 were beneficial for TDO inhibition. nih.gov |

| Bioisosteric Replacement | Replacing indole (B1671886) with indazole can improve pharmacokinetic properties like clearance and bioavailability. acs.org | Indazole analogs often show superior metabolic stability compared to their indole counterparts. acs.org |

Integration of Multi-Omics Data in Biological Activity Profiling

To fully understand the biological impact of this compound derivatives, future research must look beyond single-target assays and embrace a systems-level perspective. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of how a compound affects cellular networks and pathways. nih.govnih.gov

This approach can reveal the mechanism of action of a novel compound, identify unanticipated off-targets, and discover biomarkers that could predict patient response in future clinical settings. researchgate.net For instance, treating cancer cell lines with a promising indazole derivative and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) can pinpoint the specific signaling pathways being modulated. nih.gov Methods like PARADIGM (Pathway Recognition Algorithm using Data Integration on Genomic Models) use Bayesian factor graphs to infer patient-specific pathway activities from diverse omics data, offering a powerful tool for interpreting compound effects. nih.gov This integrated approach helps to build a comprehensive biological profile, de-risking the transition from preclinical to clinical development. rsc.org

Exploration of New Therapeutic Areas for Indazole Scaffolds

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a remarkable breadth of biological activities. benthamdirect.comresearchgate.net While oncology and inflammation are well-established areas, significant potential exists for this compound derivatives in other therapeutic fields. nih.govresearchgate.net

The proven utility of indazoles as kinase inhibitors, for example, extends beyond cancer to neurological disorders. nih.gov There is an opportunity to explore derivatives of this compound as modulators of kinases involved in neurodegeneration, such as in Alzheimer's disease. Furthermore, the indazole nucleus is present in compounds with anti-HIV, antibacterial, and antifungal properties. benthamdirect.comresearchgate.net Screening new derivatives against a wide panel of pathogens and viral targets could uncover novel anti-infective agents. The structural similarity of indazoles to endogenous signaling molecules also suggests potential applications in metabolic diseases and central nervous system disorders. nih.gov For example, indazole-based compounds have been investigated as RIP2 kinase inhibitors for chronic inflammatory diseases and as serotonin receptor agonists. nih.govnih.gov

Table 3: Established and Emerging Therapeutic Applications for the Indazole Scaffold

| Therapeutic Area | Mechanism/Target Class | Examples of Indazole Drugs/Candidates |

|---|---|---|

| Oncology | Kinase inhibitors (e.g., VEGFR, ALK), PARP inhibitors. nih.govnih.gov | Axitinib, Pazopanib, Entrectinib, Niraparib. nih.govnih.gov |

| Anti-inflammatory | NSAIDs, chemokine inhibitors. researchgate.netnih.gov | Benzydamine, Bendazac, Bindarit. nih.govnih.gov |

| Antiemetic | 5-HT3 receptor antagonists. researchgate.net | Granisetron. nih.gov |

| Neurological Disorders | Protein kinase inhibitors, receptor modulators. nih.gov | Potential application in neurodegeneration. nih.gov |